molecular formula C12H22NO11S3- B1240659 Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-

Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-

Cat. No. B1240659
M. Wt: 452.5 g/mol
InChI Key: WJMGSLJQEIYHOF-KALKGZTMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucoerysolin is a sulfone. It derives from a butylglucosinolate.

Scientific Research Applications

Enzymatic Carbohydrate Processing

  • Anomeric Sulfonates, Sulfenamides, and Sulfonamides : New 1-thio-D-glucopyranose derivatives, including 1-C-sulfonic acids, sulfonate esters, sulfinate esters, S-glycosyl sulfenamides, sulfinamide, and sulfonamides, exhibit resistance or inhibition to enzymatic carbohydrate processing. These compounds are promising for enzyme inhibition studies, mechanism understanding, and functional analysis (Knapp, Darout, & Amorelli, 2006).

Structural Chemistry

  • Thiolevoglucosan and Corresponding Sulfoxides and Sulfone : Structural studies on 1-thio-β-D-glucopyranose derivatives, including sulfoxides and sulfone synthesis, contribute to understanding magnetic anisotropy of sulfinyl and sulfonyl groups (Buděšínský et al., 2006).

Synthesis of Plant Secondary Metabolites

  • Synthesis of ω-Methylsulfanylalkyl Glucosinolates : A pathway to synthesize ω-methylsulfanylalkyl glucosinolates involves coupling reactions with 1-thio-beta-d-glucopyranose. These metabolites are significant in plant biology studies (Mavratzotis et al., 2018).

Conformations of Sulfated Derivatives

  • Sulfated 1,6-Anhydro-β-D-Glucopyranosyl Derivatives : Syntheses of these derivatives reveal unusual nonchair conformations, aiding in the understanding of carbohydrate chemistry and potential bioactivity (Wessel, 1992).

Crystal Structure Analysis

  • Crystal Structures of Glycosaminoglycan-Related Monosaccharides : Studies on the crystal structures of sulfated glucopyranose derivatives enrich our understanding of their solid-state conformations and interactions (Ojala et al., 1995).

Enzyme Inhibition Potential

  • Potential Glucosidase Inhibitors : Synthesis of thio analogues of glucopyranosides for evaluation as potential glucosidase inhibitors adds to the arsenal of tools for studying enzyme function and inhibition (Andrews & Pinto, 1995).

properties

Molecular Formula

C12H22NO11S3-

Molecular Weight

452.5 g/mol

IUPAC Name

[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate

InChI

InChI=1S/C12H23NO11S3/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22)/p-1/b13-8+/t7-,9-,10+,11-,12+/m1/s1

InChI Key

WJMGSLJQEIYHOF-KALKGZTMSA-M

Isomeric SMILES

CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
Reactant of Route 2
Reactant of Route 2
Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
Reactant of Route 3
Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
Reactant of Route 4
Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
Reactant of Route 5
Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
Reactant of Route 6
Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.